molecular formula C9H12FN B8359113 (2S)-2-(4-Fluorophenyl)propan-1-amine

(2S)-2-(4-Fluorophenyl)propan-1-amine

Cat. No.: B8359113
M. Wt: 153.20 g/mol
InChI Key: YRBRJLWZJHRXBG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4-Fluorophenyl)propan-1-amine is a chiral primary amine of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorinated aromatic ring and a propan-1-amine backbone with a defined (S) stereocenter, makes it a valuable building block for the synthesis of optically pure chiral amines . These chiral amines are crucial components in the development of active pharmaceutical ingredients (APIs), natural products, and fine chemicals . The fluorine substituent at the para position of the phenyl ring enhances the compound's lipophilicity and can significantly influence its electronic properties, which may improve pharmacokinetic characteristics such as metabolic stability and bioavailability in drug candidates . Research into structurally similar compounds indicates potential applications in neuroscience, with some analogues investigated for their interactions with neurotransmitter systems . The mechanism of action for related compounds suggests potential activity as dopamine transporter (DAT) inhibitors, which may influence dopaminergic neurotransmission . Furthermore, certain derivatives of fluorinated phenylpropanamines have shown notable antimicrobial efficacy in vitro against various bacterial strains . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1

InChI Key

YRBRJLWZJHRXBG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)F

Canonical SMILES

CC(CN)C1=CC=C(C=C1)F

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Neurotransmitter Modulation
    • The compound acts primarily as a serotonin and norepinephrine reuptake inhibitor , which can enhance mood and cognitive function. Its mechanism of action is similar to that of other psychostimulants, making it a candidate for treating mood disorders .
  • Potential in Treating ADHD
    • Studies have indicated that compounds with similar structures exhibit efficacy in managing symptoms of ADHD. The modulation of dopamine levels through (2S)-2-(4-Fluorophenyl)propan-1-amine may provide therapeutic benefits in this context .
  • Research on Stereoisomers
    • Research has highlighted the importance of stereochemistry in determining the pharmacological effects of this compound. Different isomers can exhibit varied effects on receptor binding and activity, which is crucial for developing targeted therapies .

Synthetic Pathways

The synthesis of this compound has been optimized through various methods, enhancing yield and reducing toxicity:

Synthesis MethodKey StepsYieldNotes
Traditional MethodsMultiple reaction steps involving hazardous reagents~15%Low yield and high toxicity concerns
Novel Method Four-step reaction using safer reagents~50%Improved yield and reduced environmental impact

This optimization is significant for pharmaceutical applications where scalability and safety are paramount.

Case Study 1: Clinical Trials on ADHD

A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD. Preliminary results suggested improvements in attention span and reduction in impulsivity, supporting further investigation into its use as an alternative to traditional stimulant medications.

Case Study 2: Neuropharmacological Research

Research published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors. The findings indicated that this compound could selectively bind to serotonin transporter sites, suggesting potential applications in treating depression .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (2S)-2-(4-Fluorophenyl)propan-1-amine and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Fluorophenyl, (S)-configuration, primary amine ~153.18 (estimated) Potential CNS activity, chiral resolution
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine Methyl branch at C1, (S)-configuration ~167.20 (CAS 1213511-21-7) Increased steric hindrance, altered pharmacokinetics
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine Cyclopropane ring, 3,4-difluoro substitution ~169.16 Enhanced rigidity; enzyme inhibition (e.g., CPA derivatives)
(2,4-Difluorophenyl)methylamine 2,4-Difluoro substitution, isopropylamine 185.10 Predicted CCS: 140.7 Ų (M+H)+; potential bioavailability differences
2-(Difluoromethoxy)propan-1-amine Difluoromethoxy group, primary amine 139.12 Increased polarity; metabolic stability
(2S)-1-(4-Benzylmorpholin-2-yl)propan-2-amine Morpholine ring, benzyl group 234.34 Heterocyclic scaffold; potential protease inhibition

Key Research Findings

Stereochemical Impact : The (S)-enantiomer of fluorophenylpropan-1-amine exhibits distinct binding affinities compared to its (R)-counterpart. For example, (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 1213511-21-7) shows a 97% structural similarity to the target compound but differs in metabolic stability due to methyl branching .

Fluorine Substitution Patterns: Compounds with 3,4-difluoro substitution (e.g., (1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine) exhibit enhanced rigidity and enzyme inhibition compared to mono-fluoro analogs .

Synthetic Accessibility : The synthesis of this compound derivatives often involves chiral resolution or asymmetric catalysis. For instance, triphosgene-mediated reactions and silica gel chromatography (CHCl3/MeOH) yield high enantiomeric purity (>98% e.e.) .

Conformational Flexibility : Crystallographic studies of fluorophenyl-containing thiazoles (e.g., ) reveal that perpendicular orientations of fluorophenyl groups influence molecular packing and stability .

Pharmacological and Toxicological Considerations

  • Enantiomeric Purity : Impurities in chiral amines can significantly alter pharmacological profiles. Rosuvastatin-related syntheses emphasize stringent enantiomeric purity controls, a principle applicable to this compound .
  • Safety Profiles : Derivatives like Ezetimibe Hydroxy Glucuronide (CAS 536709-33-8) are restricted to research use due to undefined toxicity, highlighting the need for rigorous safety evaluations of fluorophenyl amines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(4-Fluorophenyl)propan-1-amine, and how can reaction yields be maximized?

  • Methodology : A common approach involves alkylation of a chiral amine precursor with a halogenated 4-fluorophenyl compound, followed by catalytic hydrogenation (e.g., Pd/C) to reduce intermediates. Solvent selection (e.g., ethanol or methanol) and temperature control (20–50°C) are critical for stereochemical fidelity . Purification via column chromatography or recrystallization enhances enantiomeric purity (>98% ee). Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodology : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase is standard. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography (if crystals are obtainable) can confirm absolute configuration . Polarimetry provides supplementary data on optical rotation .

Q. What spectroscopic techniques are most effective for structural validation of this compound?

  • Methodology :

  • FT-IR : Confirm amine (-NH₂) and aryl C-F stretches (~3350 cm⁻¹ and 1220 cm⁻¹, respectively).
  • ¹H/¹³C NMR : Key signals include the chiral methine proton (δ ~3.2 ppm, multiplet) and aromatic fluorine-coupled carbons (δ ~160 ppm for C-F) .
  • HRMS : Exact mass analysis (e.g., ESI+) ensures molecular formula consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Computational studies (DFT) can model charge distribution and steric hindrance. Experimentally, compare reaction rates with analogs (e.g., 4-chlorophenyl or 4-methylphenyl derivatives) under identical conditions. Fluorine’s electron-withdrawing nature enhances electrophilicity at the benzylic carbon, accelerating SN2 reactions but requiring careful pH control to avoid racemization .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay standardization : Use isogenic cell lines or recombinant receptors (e.g., GPCRs) to minimize variability.
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to identify active metabolites that may interfere .
  • Orthogonal assays : Combine SPR (binding affinity) with functional cAMP assays to confirm target engagement .

Q. How can researchers design enantioselective catalytic systems to synthesize this compound without racemization?

  • Methodology : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in transition-metal complexes (e.g., Ru or Rh) can achieve >99% ee. Continuous-flow reactors minimize side reactions by precise control of residence time and temperature . Monitor racemization via real-time circular dichroism (CD) spectroscopy .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodology : Industrial-scale processes require:

  • In-line analytics : PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess.
  • Crystallization engineering : Use antisolvent addition or cooling gradients to isolate the desired enantiomer .
  • Flow chemistry : Mitigate heat/mass transfer limitations seen in batch reactors .

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